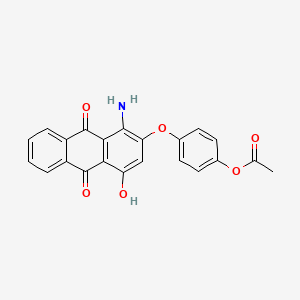
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate: is a complex organic compound with the molecular formula C22H15NO6 This compound is characterized by its anthracene core, which is substituted with amino, hydroxy, and oxo groups, and an ester linkage to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate typically involves multi-step organic reactions. One common method includes the nitration of anthracene derivatives followed by reduction and subsequent esterification reactions . The reaction conditions often require specific reagents such as nitric acid, sodium nitrite, and various catalysts to facilitate the desired transformations.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization and filtration to obtain the final product . The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and phenylacetate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the anthracene core, known for its bioactivity, suggests possible applications in drug development and medicinal chemistry .
Industry: Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
- 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulfonate
- p-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]benzenesulfonyl chloride
Comparison: Compared to similar compounds, p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is unique due to its phenylacetate ester linkage, which imparts distinct chemical and biological properties. This ester linkage can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
20179-08-2 |
|---|---|
Molecular Formula |
C22H15NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] acetate |
InChI |
InChI=1S/C22H15NO6/c1-11(24)28-12-6-8-13(9-7-12)29-17-10-16(25)18-19(20(17)23)22(27)15-5-3-2-4-14(15)21(18)26/h2-10,25H,23H2,1H3 |
InChI Key |
FQNOCNXTYADZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
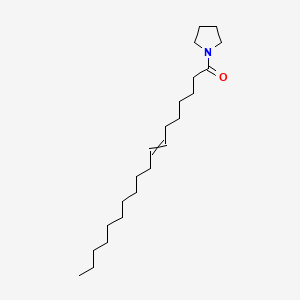
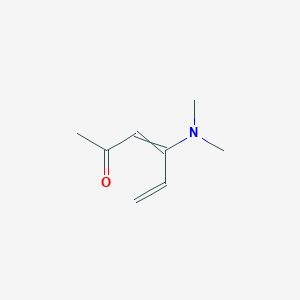
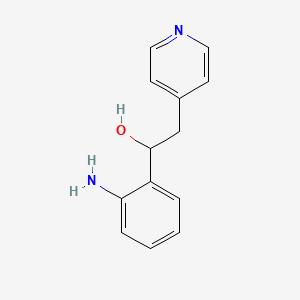
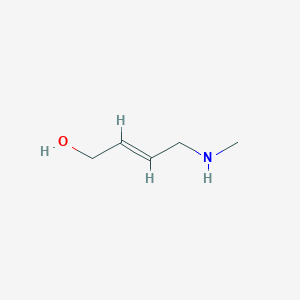
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
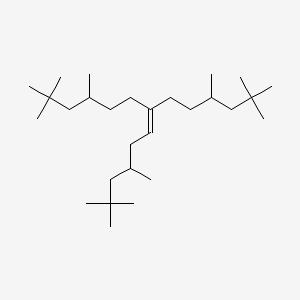
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
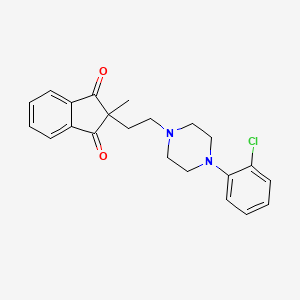
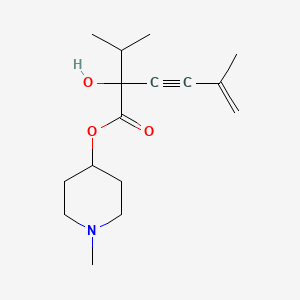
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)


